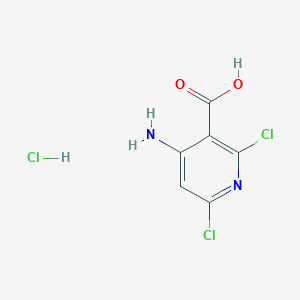

4-Amino-2,6-dichloronicotinic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2,6-dichloronicotinic acid hydrochloride (ADNA) is a chemical compound with the molecular formula C6H4Cl2N2O2HCl. It is a reagent used in the synthesis of pyrimidine-based scaffolds .

Synthesis Analysis

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine has been developed. The process involves the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction .Molecular Structure Analysis

The molecular formula of 4-Amino-2,6-dichloronicotinic acid hydrochloride is C6H5Cl3N2O2, and its molecular weight is 243.47.Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-2,6-dichloronicotinic acid is 207.01 . It has a predicted boiling point of 454.4±45.0 °C and a predicted density of 1.705±0.06 g/cm3 . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Bifunctional Chelators for Technetium : 4-Amino-2,6-dichloronicotinic acid hydrochloride has been studied for its role in synthesizing bioconjugates for radiolabeling with Technetium-99m, a radioisotope used in nuclear medicine. The research focuses on understanding its efficiency in capturing Technetium at low concentrations and its coordination chemistry (Meszaros et al., 2011).

Steroid Conjugates in Cancer Treatment : There's research into the interaction of 4-Amino-2,6-dichloronicotinic acid hydrochloride derivatives with DNA, sex hormone binding globulin, the estrogen receptor, and various breast cancer cell lines. These studies are vital for understanding the potential of these compounds in cancer therapy (Schobert et al., 2007).

Agricultural Chemicals in Groundwater : The compound's role in agriculture, specifically its relation to land use and the concentration of agricultural chemicals in groundwater, has been studied. This research is crucial for environmental monitoring and understanding the impact of agricultural practices on water quality (Kolpin, 1997).

Electrocatalytic Synthesis : The electrocatalytic synthesis of 6-aminonicotinic acid, a derivative of 4-Amino-2,6-dichloronicotinic acid hydrochloride, has been explored. This process is significant for the production of various compounds in a more environmentally friendly manner (Gennaro et al., 2004).

Microbial Degradation : Research on a bacterium capable of mineralizing 6-chloronicotinic acid, a derivative of 4-Amino-2,6-dichloronicotinic acid hydrochloride, has been conducted. This study is relevant for understanding the biodegradation processes of such compounds in the environment (Shettigar et al., 2012).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-amino-2,6-dichloropyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2.ClH/c7-3-1-2(9)4(6(11)12)5(8)10-3;/h1H,(H2,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTVYNXTOTVUIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)

![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)

![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)

![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)